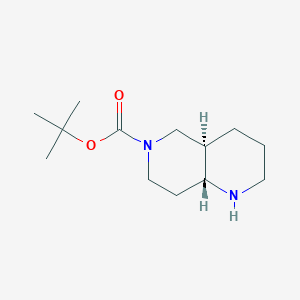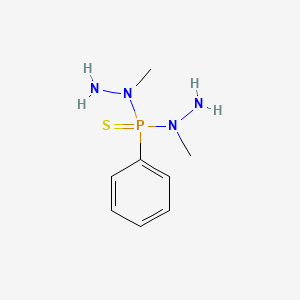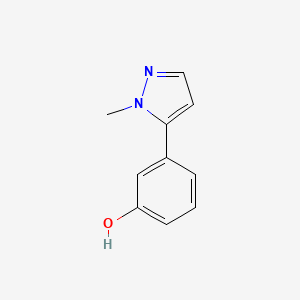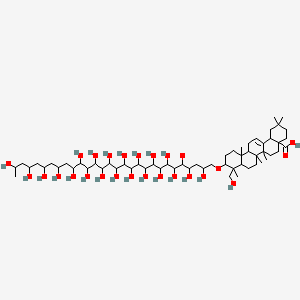![molecular formula C10H21NO2S B15090611 2-[2-(Propane-2-sulfonyl)ethyl]piperidine](/img/structure/B15090611.png)
2-[2-(Propane-2-sulfonyl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Propane-2-sulfonyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a propane-2-sulfonyl group attached to the ethyl side chain of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propane-2-sulfonyl)ethyl]piperidine typically involves the reaction of piperidine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, the scalability of the synthesis process is optimized to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Propane-2-sulfonyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.
Substitution: The ethyl side chain can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(Propane-2-sulfonyl)ethyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine derivatives.
Medicine: It is investigated for its potential pharmacological activities, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Propane-2-sulfonyl)ethyl]piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride
- This compound sulfate
- This compound phosphate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential pharmacological activities compared to other piperidine derivatives .
Propriétés
Formule moléculaire |
C10H21NO2S |
|---|---|
Poids moléculaire |
219.35 g/mol |
Nom IUPAC |
2-(2-propan-2-ylsulfonylethyl)piperidine |
InChI |
InChI=1S/C10H21NO2S/c1-9(2)14(12,13)8-6-10-5-3-4-7-11-10/h9-11H,3-8H2,1-2H3 |
Clé InChI |
KGQQCKRDHAEZQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)CCC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea](/img/structure/B15090533.png)


![[(4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] 2-acetamido-4-amino-4-oxobutanoate](/img/structure/B15090553.png)
![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester](/img/structure/B15090556.png)



![3-[(Cyclohexylmethyl)amino]benzoic acid](/img/structure/B15090581.png)


![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile](/img/structure/B15090596.png)

